methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate
Description
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring an amino group at position 3 and a 4-methoxyphenyl substituent at position 4 of the pyrrole ring. The methyl ester at position 2 enhances its stability and modulates solubility. The compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .
Properties
IUPAC Name |
methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-9-5-3-8(4-6-9)10-7-15-12(11(10)14)13(16)18-2/h3-7,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVVXFFIVCDOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It may inhibit specific enzymes or pathways associated with disease processes, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Studies have suggested that this compound can interact with molecular targets involved in cancer progression. Its ability to inhibit certain kinases may contribute to its anticancer effects, warranting further investigation in therapeutic contexts .
Biological Research
The compound's unique structure allows it to be a valuable tool in biological research:
- Enzyme Inhibition Studies : The compound's interactions with specific enzymes can be studied to understand its mechanism of action. It may serve as a lead compound for designing inhibitors targeting metabolic pathways relevant to diseases such as cancer and bacterial infections .
- Structure-Activity Relationship (SAR) : Investigating the SAR of this compound can provide insights into how structural modifications affect its biological activity. This knowledge is crucial for optimizing the compound's efficacy and safety profiles .
Material Science
In addition to its biological applications, this compound has potential uses in material science:
- Organic Semiconductors : The compound may be utilized in the development of organic electronic materials due to its electronic properties. Its ability to form stable films could be advantageous in applications such as organic photovoltaics and light-emitting diodes (LEDs).
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Pyrrole Ring
Key structural analogs differ in the substituents at positions 3, 4, and the ester group. Below is a comparative overview:
Key Observations:
- Amino Group: The presence of the amino group at position 3 distinguishes the target compound from non-amino derivatives (e.g., 2j), which may influence reactivity in further functionalization or biological activity .
- Ester Group : Ethyl esters (e.g., 3a) exhibit higher molecular weights and altered solubility compared to methyl esters .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with bulkier substituents (e.g., 3a, 3pa) exhibit higher melting points (134–135°C and 88–89°C, respectively) compared to simpler derivatives (e.g., 2j: 119–121°C) .
- Spectroscopic Characterization: HRMS: Used to confirm molecular weights (e.g., 3l: [M + Na]⁺ calcd 448.0942, found 448.0834) . NMR: Key for assigning substituent positions (e.g., 3a’s 1H NMR shows indole protons at δ 7.2–7.4 ppm) . IR: Bands at ~3447 cm⁻¹ (N-H stretch) and ~1697 cm⁻¹ (C=O stretch) are common in amino-pyrrole carboxylates .
Biological Activity
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole class, which has garnered attention due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Biological Activity Overview
Pyrrole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have highlighted the potential of pyrrole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells .
- Antibacterial Properties : The antibacterial activity of pyrrole derivatives has been well-documented. Compounds featuring the pyrrole ring system have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
- Anti-inflammatory Effects : Certain pyrrole derivatives have been identified as potential anti-inflammatory agents, inhibiting pro-inflammatory cytokines and pathways .
Anticancer Activity
A study investigated the structure-activity relationship (SAR) of various pyrrole derivatives, revealing that modifications at specific positions on the pyrrole ring significantly influenced their anticancer activity. This compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | MCF7 | 8.5 |
| Doxorubicin | HeLa | 0.5 |
Antibacterial Activity
Research on the antibacterial properties of this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 15 | 2 |
Anti-inflammatory Activity
In vitro studies indicated that this compound could inhibit the release of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What controls are essential in assessing the compound’s photostability for in vitro assays?
- Methodological Answer :
- Dark controls : Incubate samples in amber vials to rule out ambient light degradation.
- UV-Vis spectroscopy to monitor absorbance changes under standardized illumination (e.g., 365 nm LED).
- Include radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
